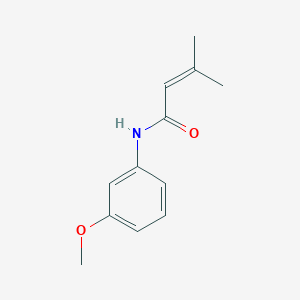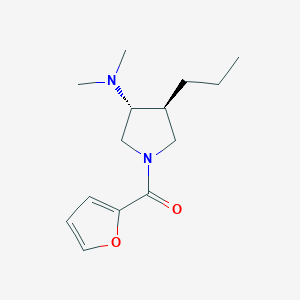
N-cyclohexyl-2,2,4,6-tetramethyl-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclohexyl-2,2,4,6-tetramethyl-1(2H)-quinolinecarboxamide is a quinoline derivative, a class of compounds known for their diverse pharmacological activities and applications in medicinal chemistry. Quinolines and their derivatives, including various carboxamides, have been synthesized and studied for their potential as antitumor, antibacterial, and antipsychotic agents, among other uses.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategies such as the Friedlander synthesis, which allows for the construction of the quinoline core through the condensation of an amino compound with a carbonyl compound. For example, Deady et al. (1997) describe the synthesis of tetracyclic quinolinecarboxamides prepared by an adaptation of the Pfitzinger synthesis, followed by thermal decarboxylation and coupling with various amines via a mixed anhydride method (Deady et al., 1997).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system that combines a benzene ring with a pyridine ring. The presence of substituents on the quinoline nucleus significantly affects the compound's electronic distribution and, consequently, its chemical reactivity and biological activity. X-ray crystallography and NMR studies are commonly employed to determine the precise molecular geometry and electronic structure of these compounds.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclopropanation, nitration, bromination, and N-acylation, which enable the introduction of diverse functional groups into the quinoline framework. These reactions are pivotal for modifying the biological activity of the compounds. Kuznetsov et al. (1991) detailed the chemical transformations of spiro(quinoline-2-cycloalkanes), showcasing the versatility of quinoline derivatives in chemical synthesis (Kuznetsov et al., 1991).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. Polymorphism, as discussed by Shishkina et al. (2018) for a specific quinolinecarboxamide derivative, can significantly influence the bioavailability and stability of pharmaceutical compounds (Shishkina et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2,2,4,6-tetramethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJAAXNXYRMJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)

![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)
![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)